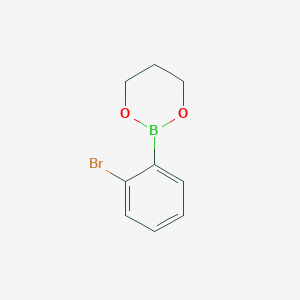

2-(2-Bromophenyl)-1,3,2-dioxaborinane

Description

Properties

IUPAC Name |

2-(2-bromophenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BBrO2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5H,3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYCIXHQPWYPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

Typical conditions involve anhydrous solvents (e.g., tetrahydrofuran or toluene) and bases such as triethylamine to neutralize HCl byproducts. Catalysts like palladium or nickel complexes may accelerate the reaction, though specific systems are often proprietary. Yields range from 60% to 85%, depending on the boron source and purity of starting materials.

Limitations and Side Reactions

Competing pathways, such as over-alkylation or hydrolysis of the boron intermediate, can reduce yields. For instance, residual moisture may hydrolyze the boronate ester to the corresponding boronic acid, necessitating strict anhydrous conditions.

One-Pot Catalytic Asymmetric Synthesis via Allylboration/Heck Cyclization

A advanced methodology reported in The Journal of Organic Chemistry employs a tandem allylboration/Mizoroki–Heck reaction to synthesize enantiomerically enriched 2-(2-bromophenyl)-1,3,2-dioxaborinane derivatives. This method leverages chiral Brønsted acid catalysis followed by palladium-mediated cyclization.

Reaction Sequence and Mechanism

-

Asymmetric Allylboration : A chiral BINOL-derived catalyst (e.g., (S)-3,3′-Br₂-BINOL) promotes the enantioselective addition of B-allyl-1,3,2-dioxaborinane to 1-(2′-bromophenyl)ethan-1-one, forming a tertiary alcohol intermediate.

-

Mizoroki–Heck Cyclization : The intermediate undergoes intramolecular coupling via a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), yielding the dioxaborinane ring with high exo-alkene selectivity.

Optimization and Yield Data

Key parameters include catalyst loading, temperature, and solvent choice. For example:

| Entry | Catalyst (mol %) | Temp (°C) | Time (h) | Yield (%) | er (Major:Minor) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₂Cl₂ (7.5) | 35 | 120 | 100 | 96:4 |

| 2 | Pd(OAc)₂ (10) | 135 | 18 | 67 | 89.5:10.5 |

Notably, electron-rich aryl substrates (e.g., methoxy derivatives) may undergo alkene isomerization, necessitating lower temperatures or shorter reaction times.

Preparation of Boron Reagents: B-Allyl-1,3,2-Dioxaborinane

The synthesis of B-allyl-1,3,2-dioxaborinane, a key precursor in Method 2, involves condensing allylboronic acid with 1,3-propanediol under Dean-Stark conditions to remove water. This yields the cyclic boronate ester in 63% yield after distillation.

Procedure Overview

-

Reagents : Allylboronic acid (1.0 equiv), 1,3-propanediol (1.1 equiv), molecular sieves (4 Å).

-

Conditions : Reflux in n-pentane for 16 hours, followed by filtration and short-path distillation.

Comparative Analysis of Methodologies

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Direct Boron-Esterification | Simple, scalable, cost-effective | Moderate enantiocontrol, side reactions | 60–85% |

| Catalytic Asymmetric | High enantioselectivity, modular substrates | Complex setup, expensive catalysts | 67–100% |

The catalytic asymmetric route excels in stereochemical control but requires specialized ligands and palladium catalysts. In contrast, direct synthesis is preferable for large-scale production despite lower selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Typical reagents include nucleophiles like sodium amide or thiolates, and the reactions are often carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with bases like potassium carbonate or sodium hydroxide in solvents like tetrahydrofuran (THF) or toluene.

Major Products:

- **Coupling Re

Substitution Reactions: Products include substituted phenyl derivatives, depending on the nucleophile used.

Biological Activity

2-(2-Bromophenyl)-1,3,2-dioxaborinane is a boron-containing organic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies concerning this compound, providing a comprehensive overview of its significance in medicinal chemistry and biological research.

Chemical Structure and Properties

The molecular formula of 2-(2-Bromophenyl)-1,3,2-dioxaborinane is C9H10BrO3B, with a molecular weight of approximately 243.99 g/mol. The compound features a dioxaborinane ring structure, which is characterized by the presence of boron and oxygen atoms that contribute to its unique reactivity and biological interactions.

The biological activity of 2-(2-Bromophenyl)-1,3,2-dioxaborinane can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming reversible covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activity, potentially leading to therapeutic effects.

- DNA Interaction : Similar to other boron-containing compounds, there is potential for this compound to intercalate into DNA or bind to DNA structures, disrupting normal cellular functions and potentially inducing apoptosis in cancer cells.

- Antioxidant Activity : Some studies suggest that dioxaborinanes may exhibit antioxidant properties, which can protect cells from oxidative stress .

Biological Activity Studies

Research into the biological activity of 2-(2-Bromophenyl)-1,3,2-dioxaborinane has primarily focused on its anticancer potential and enzyme modulation. The following table summarizes key findings from various studies:

Case Studies

- Anticancer Efficacy : A study conducted on various cancer cell lines showed that 2-(2-Bromophenyl)-1,3,2-dioxaborinane significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

- Enzyme Interaction : In vitro assays revealed that the compound effectively inhibited the activity of certain kinases involved in cell proliferation and survival. This inhibition was associated with reduced phosphorylation of downstream targets critical for tumor growth .

- Oxidative Stress Response : Research indicated that treatment with 2-(2-Bromophenyl)-1,3,2-dioxaborinane led to increased levels of antioxidant enzymes in treated cells, suggesting a protective mechanism against oxidative damage.

Scientific Research Applications

Pharmaceutical Development

Research indicates that compounds containing boron, such as 2-(2-Bromophenyl)-1,3,2-dioxaborinane, can play a crucial role in drug development. Boronic acids and their derivatives have been explored for their ability to modulate biological pathways related to metabolic disorders and cancer treatment.

- Insulin Resistance and Diabetes : Boron-containing compounds are being investigated for their ability to modulate plasma levels of free fatty acids and cholesterol. They show promise in treating conditions such as insulin resistance, type 1 and type 2 diabetes, and metabolic syndrome X by improving glucose tolerance and lipid profiles .

- Cancer Treatment : The compound has potential anticancer properties. Studies suggest that similar boron-containing compounds can induce apoptosis in cancer cells through mitochondrial pathways. This property is critical for developing targeted cancer therapies .

Neuroprotective Effects

Recent findings suggest that boron compounds may have neuroprotective effects. They are being studied for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress .

Reagent in Chemical Reactions

2-(2-Bromophenyl)-1,3,2-dioxaborinane serves as a versatile reagent in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic molecules.

- Suzuki-Miyaura Coupling : The compound can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction is widely used in synthesizing pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds

The dioxaborinane framework allows for the modification of the compound to create new derivatives with enhanced properties. Researchers are exploring various substitutions on the dioxaborinane ring to develop novel compounds with specific biological activities .

Polymer Chemistry

In material science, boron-containing compounds like 2-(2-Bromophenyl)-1,3,2-dioxaborinane are being investigated for their role in polymer chemistry. They can be used as additives or cross-linking agents to enhance the properties of polymers.

- Conductive Polymers : The incorporation of boron compounds into polymer matrices can improve electrical conductivity and thermal stability, making them suitable for applications in electronics .

Case Studies

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- However, the weaker electron-withdrawing effect of chlorine may result in slower oxidative addition in palladium-catalyzed reactions compared to bromine analogs .

- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

Electron-Donating and Electron-Withdrawing Groups

- 2-(4-Trifluoromethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS: Not provided; Yield: 73%): The trifluoromethyl group’s strong electron-withdrawing nature enhances the electrophilicity of the boron center, accelerating transmetallation steps in Suzuki couplings. However, this effect may also reduce stability under acidic conditions .

- 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane :

Ring Size and Steric Effects

- 2-(Bromomethyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS: Not provided; Yield: 81%): The bromomethyl side chain introduces versatility for further functionalization, such as alkylation or nucleophilic substitution. Its synthesis via Pd-catalyzed cross-coupling highlights its utility in constructing complex boronic esters .

- 2-(Benzo[d][1,3]dioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane (Yield: 64%):

- The fused dioxolane ring enhances π-conjugation, making this compound suitable for fluorescent sensor applications. Its ¹¹B NMR shift (δ = 26.9) aligns with typical dioxaborinane values, confirming structural integrity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Bromophenyl)-1,3,2-dioxaborinane, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves bromination of precursor arylboronate esters using reagents like N-bromosuccinimide (NBS) or Br₂ under catalytic conditions (e.g., Lewis acids). Optimizing reaction parameters (temperature, solvent polarity, and catalyst loading) is critical. For example, lower temperatures (0–25°C) may suppress side reactions, while polar aprotic solvents (e.g., DMF) enhance solubility. Computational reaction path searches (e.g., via quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for confirming the dioxaborinane ring structure and bromophenyl substitution pattern. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., B-O bonds at ~1350 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities, particularly for crystallizable derivatives .

Q. What are the typical applications of 2-(2-Bromophenyl)-1,3,2-dioxaborinane in organic synthesis?

- Methodological Answer : This compound serves as a boronate ester precursor in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation. It is also used to synthesize heterocyclic frameworks (e.g., benzoxaboroles) via ring-closing metathesis. Researchers should verify its compatibility with Pd-based catalysts and optimize ligand systems (e.g., SPhos) to enhance coupling efficiency .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-(2-Bromophenyl)-1,3,2-dioxaborinane in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations analyze transition states and electron density maps to predict regioselectivity and activation barriers. For instance, Fukui indices identify nucleophilic/electrophilic sites on the dioxaborinane ring. Coupling these insights with experimental kinetic data (e.g., via in situ NMR monitoring) refines mechanistic models .

Q. How should researchers address contradictions in catalytic activity data across studies?

- Methodological Answer : Contradictions often arise from variations in catalyst purity, solvent effects, or ligand decomposition. Systematic reproducibility checks under standardized conditions (e.g., glovebox-handled catalysts, anhydrous solvents) are critical. Factorial design experiments (e.g., 2³ designs) isolate variables like temperature, catalyst loading, and ligand ratio to identify confounding factors .

Q. What factorial design approaches optimize multi-variable synthesis conditions for this compound?

- Methodological Answer : A fractional factorial design (e.g., Taguchi method) tests variables (temperature, reagent stoichiometry, solvent) with minimal runs. Response Surface Methodology (RSM) models interactions between factors, while ANOVA identifies significant parameters. For example, a central composite design optimizes yield and minimizes byproduct formation .

Q. How does the electronic structure of 2-(2-Bromophenyl)-1,3,2-dioxaborinane influence its reactivity compared to analogs?

- Methodological Answer : Comparative studies with chloro- or fluoro-substituted analogs reveal electron-withdrawing effects of bromine enhance boron's electrophilicity, accelerating transmetalation in cross-coupling. Natural Bond Orbital (NBO) analysis quantifies charge distribution, while Hammett plots correlate substituent effects with reaction rates .

Q. How can experimental data be integrated into computational feedback loops for reaction design?

- Methodological Answer : Platforms like ICReDD combine experimental kinetic data with quantum chemical computations to iteratively refine reaction pathways. For example, experimental turnover frequencies (TOFs) validate computed activation energies, while machine learning algorithms predict optimal ligand-catalyst pairs for novel substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.